"Isoquinolin-1-yl(phenyl)methanone" synthesis and characterization
"Isoquinolin-1-yl(phenyl)methanone" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Isoquinolin-1-yl(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Isoquinolin-1-yl(phenyl)methanone, a derivative featuring a benzoyl group at the C1 position, represents a key intermediate for the elaboration of more complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis and characterization of this compound, grounded in established chemical principles and modern analytical techniques. We will explore prominent synthetic strategies, offer a detailed experimental protocol for a robust palladium-catalyzed approach, and delineate a full suite of characterization methods to ensure the structural integrity and purity of the final product. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel isoquinoline-based compounds.
Introduction: The Significance of the Isoquinoline Core
The isoquinoline motif is a privileged heterocyclic system due to its prevalence in a vast array of biologically active compounds, including alkaloids like papaverine and berberine.[1] Its derivatives are central components in pharmaceuticals, exhibiting activities such as antihypertensive and anesthetic properties.[1] The functionalization of the isoquinoline ring is a critical aspect of drug discovery, allowing for the fine-tuning of pharmacological profiles.
Isoquinolin-1-yl(phenyl)methanone serves as a versatile building block. The ketone functionality is a synthetic handle amenable to a wide range of transformations, including reduction to alcohols, conversion to imines, or participation in olefination reactions. The C1 position is particularly important, and its substitution is a key feature in many targeted therapies.[2] Understanding the efficient synthesis and rigorous characterization of this foundational molecule is therefore paramount for laboratories involved in heterocyclic chemistry and drug development.
Synthetic Methodologies: A Strategic Overview
The construction of Isoquinolin-1-yl(phenyl)methanone can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups.
Palladium-Catalyzed C-H Acylation
Modern organometallic chemistry offers powerful tools for the direct functionalization of heterocyclic C-H bonds. Palladium-catalyzed reactions have emerged as a highly efficient method for forging C-C bonds with high selectivity, often under milder conditions than traditional methods.[3] An oxidative cross-dehydrogenative coupling (CDC) strategy allows for the acylation of isoquinoline with an aryl methanol, serving as the acylating agent in the presence of an oxidant like K₂S₂O₈.[4] This approach avoids the pre-functionalization of the isoquinoline ring, representing a highly atom-economical route.
The general mechanism involves the palladium catalyst coordinating to the isoquinoline, followed by a directed C-H activation at the electron-deficient C1 position. The resulting palladacycle then reacts with the acylating agent, and a subsequent reductive elimination step yields the desired ketone and regenerates the active catalyst.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and fundamental reaction for the synthesis of aryl ketones.[5] In this context, isoquinoline can be directly acylated with benzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[6]
The causality behind this reaction lies in the generation of a highly electrophilic acylium ion (C₆H₅CO⁺) from the reaction between benzoyl chloride and AlCl₃. This superelectrophile is then attacked by the electron-rich aromatic system of the isoquinoline. The reaction typically shows a strong preference for acylation at the C5 or C8 position due to the directing effects of the nitrogen atom under acidic conditions. However, achieving selective acylation at the C1 position can be challenging and may require specific catalysts or reaction conditions to overcome the inherent electronic preferences of the ring system.[7]
Reissert Reaction Pathway
The Reissert reaction provides a reliable, two-step method for introducing a benzoyl group at the C1 position of isoquinoline.[8] In the first step, isoquinoline reacts with benzoyl chloride and potassium cyanide to form a "Reissert compound," specifically 1-benzoyl-2-cyano-1,2-dihydroisoquinoline.
This intermediate is stable and can be isolated. The crucial second step involves the hydrolysis of the Reissert compound under basic or acidic conditions. Treatment with a base, for example, leads to the formation of a carbanion at the C1 position. This anion then expels the cyanide group, and upon workup, the enolate tautomerizes to the stable ketone, yielding Isoquinolin-1-yl(phenyl)methanone. This method's trustworthiness stems from its stepwise nature, which allows for the purification of the intermediate and generally provides good overall yields.
Experimental Protocol: Palladium-Catalyzed Acylation
This section details a representative protocol for the synthesis of Isoquinolin-1-yl(phenyl)methanone via a palladium-catalyzed C-H functionalization approach. This method is chosen for its modernity and efficiency.[4]
Materials and Reagents
-
Isoquinoline (1.0 mmol, 129.16 mg)
-
Benzaldehyde (1.2 mmol, 127.34 mg, 122 µL)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
Potassium Persulfate (K₂S₂O₈, 2.0 mmol, 540.6 mg)
-
Trifluoroacetic Acid (TFA, 1.0 mmol, 114.02 mg, 74 µL)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isoquinoline (129.16 mg), palladium(II) acetate (11.2 mg), and potassium persulfate (540.6 mg).
-
Addition of Reagents: Flush the flask with argon or nitrogen. Add 10 mL of anhydrous dichloromethane via syringe, followed by benzaldehyde (122 µL) and trifluoroacetic acid (74 µL).
-
Reaction: Heat the reaction mixture to reflux (approximately 40-45 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3) as the eluent to afford the pure product.
Visualization of Experimental Workflow
Caption: Overall workflow from synthesis to characterization.
Characterization and Data Analysis
Rigorous characterization is essential to confirm the structure and purity of the synthesized Isoquinolin-1-yl(phenyl)methanone. The data presented below are typical expected values based on the compound's structure and data from similar molecules.[9][10]
Spectroscopic Data
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | 8.5-8.7 ppm (d, 1H, isoquinoline H-8) 8.0-8.2 ppm (d, 2H, benzoyl ortho-H) 7.5-7.9 ppm (m, 6H, remaining aromatic H) |
| ¹³C NMR | Chemical Shift (δ) | ~195 ppm (C=O, ketone) ~155 ppm (C1 of isoquinoline) 120-140 ppm (Aromatic carbons) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1670 cm⁻¹ (strong, C=O stretch) ~3060 cm⁻¹ (C-H aromatic stretch) ~1600, 1450 cm⁻¹ (C=C aromatic stretch) |
| Mass Spectrometry | m/z (EI or ESI) | Expected [M]+ or [M+H]⁺ at ~233.08 g/mol (for C₁₆H₁₁NO) |
Data Interpretation
-
NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the isoquinoline and phenyl protons in the aromatic region (7.5-8.7 ppm). The downfield shift of the H-8 proton is characteristic and results from the anisotropic effect of the nearby nitrogen atom. The ¹³C NMR spectrum provides definitive evidence of the ketone with a signal around 195 ppm. The number of distinct aromatic signals will confirm the overall structure.[10]
-
IR Spectroscopy: The most crucial peak in the IR spectrum is the strong absorption band around 1670 cm⁻¹, which is characteristic of an aryl ketone carbonyl (C=O) stretch.[11] Its presence is a primary indicator of successful acylation.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule, matching the calculated exact mass for C₁₆H₁₁NO.[12]
Visualization of the Synthetic Mechanism
Caption: Simplified Pd-catalyzed C-H acylation mechanism.
Conclusion and Future Outlook
This guide has detailed the synthesis and characterization of Isoquinolin-1-yl(phenyl)methanone, a valuable intermediate in chemical and pharmaceutical research. We have contrasted several synthetic strategies, highlighting the advantages of modern palladium-catalyzed C-H functionalization, and provided a detailed experimental protocol for its implementation. The outlined characterization workflow, employing NMR, IR, and mass spectrometry, establishes a self-validating system to ensure the identity and purity of the target compound.
The methodologies and data presented herein provide researchers with a solid foundation for producing this key building block. The synthetic versatility of the ketone moiety opens the door to the creation of extensive libraries of novel isoquinoline derivatives for screening in drug discovery programs and for applications in materials science.
References
-
The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
-
MDPI. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Retrieved from [Link]
-
ResearchGate. Synthesis of isoquinolinone via palladium-catalyzed C–H activation.... Retrieved from [Link]
-
National Center for Biotechnology Information. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Retrieved from [Link]
-
MDPI. methanone. Retrieved from [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
ResearchGate. Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Retrieved from [Link]
-
Journal of the Chemical Society C. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Retrieved from [Link]
-
ACS Omega. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Retrieved from [Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
Beilstein Journals. Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoquinoline synthesis [organic-chemistry.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 16576-23-1|Isoquinolin-1-yl(phenyl)methanone|BLD Pharm [bldpharm.com]
